5-Amino-1-ethyl-1H-1,2,3-triazole
Overview
Description
5-Amino-1-ethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms The presence of an amino group at the 5-position and an ethyl group at the 1-position makes it a unique derivative of 1,2,3-triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-1H-1,2,3-triazole can be achieved through several methods. One common approach involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds. This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process . Another method includes the use of azides and alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow conditions. The use of copper-on-charcoal as a heterogeneous catalyst has been reported to be effective in producing high yields of substituted 1,2,3-triazoles . This method allows for efficient and scalable production, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group at the 5-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-1-ethyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The triazole ring can interact with amino acids in the active sites of enzymes and receptors through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with different substitution patterns and properties.
1,2,3-Triazole: The parent compound without the amino and ethyl substitutions.
5-Amino-1-methyl-1H-1,2,3-triazole: A similar compound with a methyl group instead of an ethyl group at the 1-position.
Uniqueness
5-Amino-1-ethyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 5-position and the ethyl group at the 1-position enhances its reactivity and potential for various applications compared to its analogs .
Properties
IUPAC Name |
3-ethyltriazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-8-4(5)3-6-7-8/h3H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBYHHMDKPRCQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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